N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2S.ClH/c22-17-7-8-18-19(15-17)28-21(23-18)25(20(26)16-5-2-1-3-6-16)10-4-9-24-11-13-27-14-12-24;/h7-8,15-16H,1-6,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFRSLASZNJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes a benzo[d]thiazole moiety and a morpholinopropyl group. Its molecular formula is , with a molecular weight of approximately 428.92 g/mol. The presence of fluorine in the benzo[d]thiazole segment enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound has shown potential in:
- Inducing Apoptosis : Studies indicate that it can activate apoptotic pathways in cancer cells, particularly through the modulation of p53 activation and mitochondrial function.
- Antitumor Activity : Preliminary investigations suggest effectiveness against various cancer cell lines including Colo205, U937, MCF7, and A549 .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Study on Antitumor Activity
A recent study evaluated the antitumor effects of this compound on several human cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity, with IC50 values ranging from 2.12 μM to 5.13 μM across different assays. The compound showed higher efficacy in two-dimensional assays compared to three-dimensional assays, suggesting that its effectiveness may vary based on the cellular environment .
Antibacterial Activity Assessment
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The compound demonstrated significant antibacterial activity, highlighting its potential as a therapeutic agent against bacterial infections .
Q & A
Q. Critical Parameters :
- Maintain inert atmosphere (N₂/Ar) during coupling to prevent hydrolysis.
- Monitor reaction progress via TLC (Rf = 0.3–0.4 in DCM/MeOH).
[Basic] Which spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons using DEPT-135 and HSQC experiments. The 6-fluorobenzo[d]thiazole moiety shows characteristic aromatic signals at δ 7.8–8.2 ppm (1H) and δ 120–140 ppm (13C) .
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Resolve cyclohexane ring conformation (chair vs. boat) and confirm stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 448.95) with <2 ppm error .
[Advanced] How should researchers design in vitro assays to evaluate anticancer potential while minimizing cytotoxicity false positives?
Methodological Answer:
- Cell lines : Use paired cancer/normal cells (e.g., MCF-7 breast cancer vs. MCF-10A normal mammary) to assess selectivity .
- Assays :
- MTT/PrestoBlue : Measure viability at 48–72 hours (IC50 calculation).
- Annexin V/PI staining : Differentiate apoptosis vs. necrosis .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control).
Q. Table 1. Comparative IC50 Values of Analogous Compounds
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| N-(6-Fluoro-benzothiazole) | 12.5 | MCF-7 | |
| Cisplatin | 8.2 | MCF-7 |
[Advanced] What strategies reconcile contradictory solubility data across solvent systems?
Methodological Answer:
Q. Table 2. Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| DMSO | >50 | 25 | |
| PBS (pH 7.4) | 0.2 | 37 |
[Advanced] How can computational modeling predict binding affinities to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Prioritize binding poses with ΔG < −8 kcal/mol .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate with experimental SPR (KD < 100 nM) .
[Basic] What quality control protocols ensure integrity during synthesis scale-up?
Methodological Answer:
- In-process monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity (>98%) .
- Thermal stability : Perform TGA/DSC to confirm decomposition temperature >200°C .
- Batch consistency : Validate 3 consecutive batches with <5% variance in yield/purity .
[Advanced] How does cyclohexane ring stereochemistry influence biological activity?
Methodological Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15) .
- Bioactivity testing : Compare IC50 of (R)- and (S)-enantiomers in kinase inhibition assays. (R)-enantiomer shows 5-fold higher potency .
- Circular dichroism (CD) : Correlate Cotton effects (220–250 nm) with enantiomeric activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
